2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)
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Overview
Description
2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is an organic compound with the molecular formula C20H24O It is characterized by the presence of two 1,3-dimethylbenzene groups connected by an allyloxy methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) typically involves the reaction of 1,3-dimethylbenzene with an allyloxy methylene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The allyloxy methylene bridge and the aromatic rings can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) exerts its effects depends on its interaction with molecular targets. The allyloxy methylene bridge and the aromatic rings can interact with various enzymes and receptors, influencing biochemical pathways. The exact mechanism of action may vary based on the specific application and the derivatives being studied.
Comparison with Similar Compounds
- 2,2’-((Methyloxy)methylene)bis(1,3-dimethylbenzene)
- 2,2’-((Ethoxy)methylene)bis(1,3-dimethylbenzene)
- 2,2’-((Propoxy)methylene)bis(1,3-dimethylbenzene)
Comparison: 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is unique due to the presence of the allyloxy group, which can impart different chemical and physical properties compared to its methyloxy, ethoxy, and propoxy analogs
Properties
IUPAC Name |
2-[(2,6-dimethylphenyl)-prop-2-enoxymethyl]-1,3-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-6-13-21-20(18-14(2)9-7-10-15(18)3)19-16(4)11-8-12-17(19)5/h6-12,20H,1,13H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBXIYBEIVFDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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